molecular formula C22H17N3O3 B7720138 N-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide

N-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide

Cat. No. B7720138
M. Wt: 371.4 g/mol
InChI Key: PAGFDYHKTPZEHF-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles: have been extensively studied as anti-infective agents. Researchers have synthesized various substituted derivatives of 1,2,4-oxadiazoles, including HMS3458E08, with promising activities against bacteria, viruses, and parasites. These compounds exhibit potential as antimicrobial agents, making them valuable in the fight against infectious diseases .

Anticancer Properties

While specific studies on HMS3458E08 are limited, its structural similarity to other 1,2,4-oxadiazoles suggests potential anticancer activity. Researchers have explored related compounds and found them to exhibit cytotoxic effects against tumor cell lines. Further investigations into HMS3458E08’s antitumor properties are warranted .

Protein-Tyrosine Phosphatase (PTP1B) Inhibition

Certain 1,2,4-oxadiazole derivatives, including HMS3458E08, act as selective agonists against protein-tyrosine phosphatase 1B (PTP1B). PTP1B plays a crucial role in regulating insulin signaling and glucose homeostasis, making it an attractive target for diabetes treatment .

Chemokine Receptor Modulation

HMS3458E08 and related compounds have shown selective agonist properties against chemokine receptor type 4 (CXCR4). CXCR4 is involved in immune responses, cell migration, and cancer metastasis. Modulating CXCR4 activity could have therapeutic implications in cancer and inflammatory diseases .

Vasodilator Potential

Although not directly studied for HMS3458E08, 1,2,4-oxadiazoles have been investigated as vasodilators. Their ability to relax blood vessels makes them relevant in cardiovascular research .

Scintillating Materials

1,2,4-Oxadiazoles, including HMS3458E08, have applications in scintillating materials. These materials emit light when exposed to radiation, making them useful in medical imaging and radiation detection .

Dyestuff Industry

HMS3458E08 and related compounds may find applications in the dyestuff industry. Their unique chemical properties make them potential candidates for developing novel dyes and pigments .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, material science, and the development of energetic materials .

properties

IUPAC Name

N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-22(23-17-11-5-2-6-12-17)18-13-7-8-14-19(18)27-15-20-24-21(25-28-20)16-9-3-1-4-10-16/h1-14H,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGFDYHKTPZEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

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